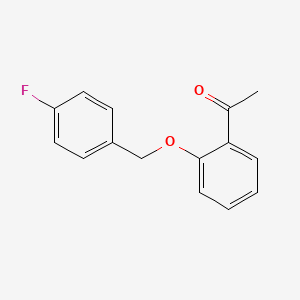
1-(2-Fluorophenyl)cyclopentanecarbonitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound "1-(2-Fluorophenyl)cyclopentanecarbonitrile" is a fluorinated organic molecule that is structurally related to various compounds studied for their unique chemical and physical properties. While the specific compound is not directly mentioned in the provided papers, the research on similar fluorinated cyclopentane derivatives and their synthesis, molecular structure, and chemical reactions offers valuable insights into the potential characteristics of "1-(2-Fluorophenyl)cyclopentanecarbonitrile".
Synthesis Analysis
The synthesis of fluorinated cyclopentane derivatives can involve multistep reactions starting from cyclopentanone, as demonstrated in the synthesis of 1-(4-Fluorophenyl)-2-(4-pyridyl)cyclopentene . This process includes a Grignard reaction, oxidation, and dehydration steps. Similarly, the synthesis of (S)-2-methyl-3-fluorophenyl cyclopentanone methyl ester involves inter- and intramolecular alkylation reactions, showcasing the versatility of cyclopentanone as a building block for creating complex fluorinated structures .
Molecular Structure Analysis
The molecular structure of fluorinated cyclopentane derivatives is often confirmed using various spectroscopic techniques, including NMR, IR, and mass spectrometry, as well as X-ray crystallographic analysis . These methods provide detailed information about the arrangement of atoms within the molecule and can reveal features such as intramolecular hydrogen bonds, which can influence the molecule's reactivity and physical properties.
Chemical Reactions Analysis
Fluorinated cyclopentane derivatives can undergo a range of chemical reactions. For instance, photochromic dithienylcyclopentene derivatives can exhibit reversible photochromic reactions upon irradiation with ultraviolet and visible light, changing color in response to the light source . This property is of particular interest for applications in optoelectronics, such as optical data storage and molecular machines.
Physical and Chemical Properties Analysis
The physical and chemical properties of fluorinated cyclopentane derivatives can vary significantly depending on their molecular structure. For example, the photochromic properties of dithienylcyclopentene derivatives can be modulated by external stimuli such as pH, intramolecular hydrogen bonds, and coordination with metal cations . These properties are crucial for their potential use in advanced technological applications.
Wissenschaftliche Forschungsanwendungen
Synthesis and Analytical Characterization
Research on 1-(2-Fluorophenyl)cyclopentanecarbonitrile and its derivatives often focuses on their synthesis and analytical characterization. For instance, Dybek et al. (2019) reported on the synthesis and characterization of 1-[1-(2-fluorophenyl)-2-phenylethyl]pyrrolidine (fluorolintane) and its isomers. Their study involved comprehensive analytical characterizations using various mass spectrometry platforms, gas and liquid chromatography, and nuclear magnetic resonance spectroscopy, among others, highlighting the compound's relevance in research involving NMDA receptor antagonists (Dybek et al., 2019).
Novel Synthetic Routes
Kisel et al. (2002) discussed the synthesis of condensed isoquinolines and spirocyclic systems starting from similar compounds, demonstrating innovative routes to heterospiro systems and underscoring the compound's utility in creating complex molecular architectures (Kisel et al., 2002).
Pharmacological Characterizations
Wallach et al. (2019) explored the pharmacological characteristics of fluorolintane and its isomers, showing high affinity for NMDA receptors and significant activities at norepinephrine, serotonin, and dopamine transporters. Their work provides insight into the potential therapeutic applications of these compounds in treating conditions such as pain, epilepsy, neurodegenerative diseases, and depression (Wallach et al., 2019).
Chemical Precursor Analysis
Research also extends to the analysis of chemical precursors related to 1-(2-Fluorophenyl)cyclopentanecarbonitrile. Luo et al. (2022) identified and analyzed a suspected chemical precursor of 2-fluorodeschloroketamine, elucidating the fragmentation pathway and decomposition products. This study highlights the compound's significance in understanding the synthesis and decomposition pathways of pharmacologically active substances (Luo et al., 2022).
Eigenschaften
IUPAC Name |
1-(2-fluorophenyl)cyclopentane-1-carbonitrile |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12FN/c13-11-6-2-1-5-10(11)12(9-14)7-3-4-8-12/h1-2,5-6H,3-4,7-8H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KFRPRFWZCDHYKA-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)(C#N)C2=CC=CC=C2F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12FN |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60369802 |
Source


|
| Record name | 1-(2-Fluorophenyl)cyclopentane-1-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60369802 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
189.23 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
214262-89-2 |
Source


|
| Record name | 1-(2-Fluorophenyl)cyclopentanecarbonitrile | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=214262-89-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-(2-Fluorophenyl)cyclopentane-1-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60369802 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2,5-Dimethylpyrazolo[1,5-a]pyrimidin-7-ol](/img/structure/B1299952.png)
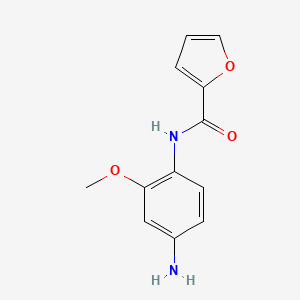
![Thieno[3,2-b]thiophene-2-carbaldehyde](/img/structure/B1299956.png)
![5-[3,5-Bis(trifluoromethyl)phenyl]furan-2-carbaldehyde](/img/structure/B1299957.png)
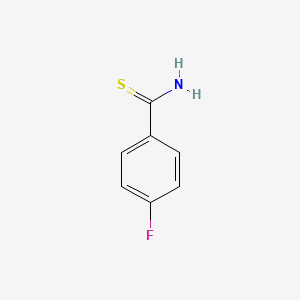

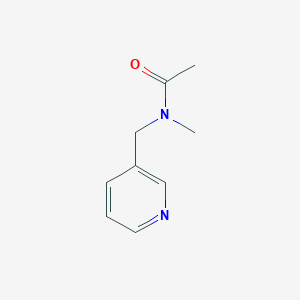
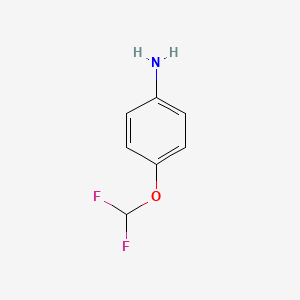
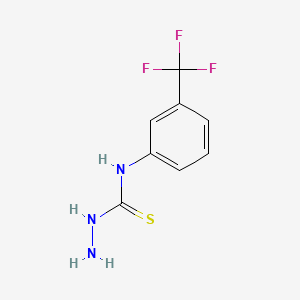

![Methyl 4'-amino[1,1'-biphenyl]-4-carboxylate](/img/structure/B1299973.png)
![2-{[2-(3,4-Dichloroanilino)-2-oxoethyl]-sulfanyl}acetic acid](/img/structure/B1299975.png)
![Ethyl 2-[4-chloro-2-(hydroxyiminomethyl)-6-methoxyphenoxy]acetate](/img/structure/B1299977.png)
